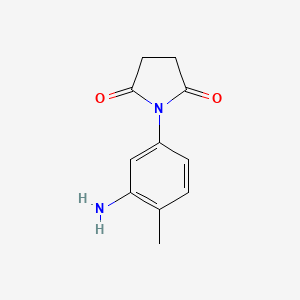

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound features a pyrrolidine ring substituted with an amino group and a methyl group on the phenyl ring, making it a versatile molecule in various chemical and biological applications.

Méthodes De Préparation

The synthesis of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-methylbenzoic acid with pyrrolidine-2,5-dione under specific reaction conditions . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrrolidine ring or the amino group.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione, including 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione, possess significant anticonvulsant properties. In animal models, these compounds have been shown to effectively raise the electroconvulsive threshold and reduce seizure activity induced by various agents. For instance, studies indicate that certain derivatives exhibit better safety profiles compared to established antiepileptic drugs like ethosuximide and valproic acid .

Antinociceptive Effects

In addition to their anticonvulsant properties, these compounds also demonstrate antinociceptive effects. Experimental evaluations in mice have shown that they can effectively alleviate pain in models such as the hot plate test and formalin test, suggesting potential applications in pain management .

Synthesis and Chemical Reactions

The synthesis of this compound can be achieved through various chemical reactions. One notable method involves the reaction of cyclic anhydrides with amidrazones, leading to the formation of pyrrole derivatives. This process highlights the versatility of the compound in organic synthesis and its potential as a building block for more complex molecules .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyrrolidine derivatives. It has been reported that certain compounds within this class exhibit activity against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Structural Studies

Structural investigations using techniques such as X-ray crystallography have provided insights into the molecular conformation and interactions of this compound with biological targets. These studies are crucial for understanding how modifications to the chemical structure can enhance or diminish biological activity .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Pyrrolidine-2,3-diones: These compounds share a similar pyrrolidine ring structure but differ in the position and nature of substituents.

Pyrrolidine alkaloids: These natural compounds also feature a pyrrolidine ring and exhibit various biological activities.

Indole derivatives: These compounds contain an indole ring and are known for their diverse biological and clinical applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.

Activité Biologique

1-(3-Amino-4-methylphenyl)pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring with an amino group and a methyl-substituted phenyl group. Its molecular formula is C11H12N2O2, and it possesses a molecular weight of approximately 204.23 g/mol.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have indicated that this compound possesses antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects. This has been observed in various assays measuring pro-inflammatory cytokine production .

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit anticancer activity, particularly against certain human tumor cell lines .

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors, modulating their activity. For instance:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in the inflammatory response, thereby reducing the production of inflammatory mediators such as IL-6 and TNF-α .

- Cell Growth Inhibition : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, suggesting potential as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity Evaluation

In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of approximately sixty cancer cell lines. The compound displayed significant growth inhibition rates with mean GI50 values indicating its potential as an anticancer agent .

Table 2: NCI Evaluation Results

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| HCT116 (Colon cancer) | 15.72 | 50.68 |

| MCF7 (Breast cancer) | 18.45 | 52.00 |

| A549 (Lung cancer) | 20.30 | 55.10 |

Future Directions

The versatility of the pyrrolidine scaffold presents opportunities for further research into derivatives of this compound. Future studies could focus on:

- Structural Modifications : Exploring variations in substituents on the pyrrolidine ring to enhance biological activity.

- Mechanistic Studies : Investigating the detailed molecular mechanisms underlying its biological effects.

- Clinical Trials : Conducting preclinical and clinical trials to evaluate safety and efficacy in humans.

Propriétés

IUPAC Name |

1-(3-amino-4-methylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-2-3-8(6-9(7)12)13-10(14)4-5-11(13)15/h2-3,6H,4-5,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGAWYAEPRDRNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)CCC2=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.